Altered Lipophilicity (LogP) Relative to 5-Positional Isomer
The target compound, 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine (4-isomer), demonstrates a lower computed lipophilicity (XLogP3 = 1.1) compared to its direct 5-positional isomer (1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine, CAS 15205-27-3, XLogP3 = 1.3) [1][2]. This difference is attributed to the altered electronic and steric environment around the amine group when attached at the 4-position of the benzodioxole ring.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine (XLogP3 = 1.3) |
| Quantified Difference | ΔXLogP3 = -0.2 (15% decrease) |
| Conditions | Computed property based on molecular structure using XLogP3 3.0 algorithm (PubChem 2025.04.14 release). |
Why This Matters
A difference of 0.2 in LogP can significantly impact a compound's membrane permeability and aqueous solubility, influencing its suitability for specific biological assays or in vivo models.
- [1] PubChem. (2025). Compound Summary for CID 43583247, ((1,3-Dioxaindan-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/43583247. View Source
- [2] PubChem. (2025). Compound Summary for CID 421238, (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15205-27-3. View Source
